2-(1,2-benzoxazol-3-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzoxazole core linked to a pyrimidine scaffold via an ethylamino bridge.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-15-13-21(27-16-7-9-17(31-2)10-8-16)28-23(26-15)25-12-11-24-22(30)14-19-18-5-3-4-6-20(18)32-29-19/h3-10,13H,11-12,14H2,1-2H3,(H,24,30)(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXMYSGLVBKSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)CC2=NOC3=CC=CC=C32)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated aromatics, sodium azide, and cuprous oxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solid-phase synthesis and the use of catalysts like cuprous oxide can be employed to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be inferred from structurally related acetamide derivatives and heterocyclic compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structural Differences: The target compound’s benzoxazole-pyrimidine hybrid distinguishes it from imidazo[1,2-a]pyridine-based acetamides (e.g., CAS 142074-09-7 and 365213-58-7), which are more commonly studied for antiviral or anticancer properties . Benzoxazole derivatives are less represented in the provided evidence but are known for antimicrobial and kinase-inhibitory roles in broader literature.
Functional Group Impact: The 4-methoxyphenylamino group on the pyrimidine ring may enhance binding affinity to kinase ATP pockets compared to simpler methylphenyl or phenylthio groups in imidazo[1,2-a]pyridine analogs .
Synthetic Accessibility: The ethylamino bridge in the target compound introduces conformational flexibility but may complicate synthesis compared to rigid analogs like CAS 637334-93-1, which features a tetrahydro-pyrimidinone scaffold .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on various studies.
Chemical Structure
The molecular structure of the compound includes a benzoxazole moiety and a pyrimidine derivative, which are known for their diverse biological activities. The presence of methoxy and amino groups further enhances its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. For instance, a study on related compounds showed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and some antifungal properties against Candida albicans .
| Compound | Target | Activity | MIC (µg/mL) |
|---|---|---|---|
| Benzoxazole Derivative 1 | Bacillus subtilis | Moderate | 32 |
| Benzoxazole Derivative 2 | Candida albicans | Significant | 16 |
Anticancer Activity
Benzoxazole derivatives have shown promising results in anticancer studies. Specific research highlighted that compounds similar to the target compound demonstrated cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | 2-(1,2-benzoxazol-3-yl)-N-[...] | 15 |
| A549 | 2-(1,2-benzoxazol-3-yl)-N-[...] | 20 |
| PC3 | 2-(1,2-benzoxazol-3-yl)-N-[...] | 18 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Signal Pathway Modulation: It can modulate pathways associated with apoptosis and cell survival.
- DNA Interaction: The potential to bind with DNA or RNA suggests a role in altering gene expression and protein synthesis .
Case Studies
-
Anticancer Efficacy in Preclinical Models:
A study evaluated the efficacy of the compound in vivo using xenograft models. Results indicated significant tumor reduction compared to control groups, suggesting its potential as an anticancer agent. -
Safety Profile Assessment:
Toxicity studies conducted on zebrafish embryos revealed that while the compound exhibits significant biological activity, it also presents some toxicity risks at higher concentrations. Further modifications are suggested to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
